molecular formula C18H19BrO3 B12587012 {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone CAS No. 645420-46-8

{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone

Cat. No.: B12587012
CAS No.: 645420-46-8
M. Wt: 363.2 g/mol
InChI Key: LEBXSPIIPRKVHP-UHFFFAOYSA-N
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Description

{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromopentyl group attached to a phenyl ring, which is further connected to a hydroxyphenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 5-bromopentanol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Hydroxybenzophenone+5-BromopentanolBase, Solvent, Heat4-[(5-Bromopentyl)oxy]phenyl(4-hydroxyphenyl)methanone\text{4-Hydroxybenzophenone} + \text{5-Bromopentanol} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound} 4-Hydroxybenzophenone+5-BromopentanolBase, Solvent, Heat​4-[(5-Bromopentyl)oxy]phenyl(4-hydroxyphenyl)methanone

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The bromopentyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The hydroxyphenyl methanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-Chloropentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
  • {4-[(5-Fluoropentyl)oxy]phenyl}(4-hydroxyphenyl)methanone
  • {4-[(5-Iodopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone

Uniqueness

The presence of the bromine atom in {4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone imparts unique reactivity compared to its halogenated analogs

Properties

CAS No.

645420-46-8

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

IUPAC Name

[4-(5-bromopentoxy)phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C18H19BrO3/c19-12-2-1-3-13-22-17-10-6-15(7-11-17)18(21)14-4-8-16(20)9-5-14/h4-11,20H,1-3,12-13H2

InChI Key

LEBXSPIIPRKVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCCCBr)O

Origin of Product

United States

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